N-(2-methoxyethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-(3-methylbutyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5S/c1-17(2)11-13-29-25(32)21-10-7-19(24(31)27-12-14-33-3)15-22(21)28-26(29)35-16-23(30)18-5-8-20(34-4)9-6-18/h5-10,15,17H,11-14,16H2,1-4H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFNMQIGSCGCLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCOC)N=C1SCC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound with potential biological activities that merit investigation. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the quinazoline family and features several functional groups that may influence its biological activity:
- Quinazoline Core : Known for various pharmacological properties.
- Methoxy and Sulfanyl Substituents : These groups can enhance solubility and bioavailability.
- Carboxamide Group : Often associated with increased interaction with biological targets.
Molecular Formula
Molecular Weight
Anticancer Activity
Recent studies have suggested that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown:
- Inhibition of Tumor Growth : In vitro studies demonstrated that certain analogs inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and SW-480 (colorectal cancer) .
- Mechanism of Action : The proposed mechanisms include induction of apoptosis via upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl2) .
Antimicrobial Activity
Preliminary data indicate that the compound may possess antimicrobial properties. Compounds with similar functional groups have been reported to exhibit:
- Bactericidal Effects : Against various strains of bacteria, potentially through disruption of cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in disease processes. For example:
- Neprilysin Inhibition : Related compounds have been shown to inhibit neprilysin, an enzyme implicated in neurodegenerative diseases . This suggests potential applications in treating conditions like Alzheimer's disease.
Study 1: Anticancer Efficacy
A study conducted on a series of quinazoline derivatives found that those with methoxy and sulfanyl groups exhibited enhanced cytotoxicity against cancer cell lines. The IC50 values ranged from 10 to 50 µM, indicating a strong correlation between structural modifications and biological activity.
Study 2: Mechanistic Insights
Research highlighted the role of the compound in modulating apoptotic pathways. The activation of caspases and the presence of cleaved PARP were indicative of apoptosis being induced in treated cells.
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Organism | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 14.07 | Apoptosis induction |
| Anticancer | SW-480 | 23.02 | Cell cycle arrest at G0/G1 phase |
| Antimicrobial | E. coli | TBD | Disruption of cell wall synthesis |
| Enzyme Inhibition | Neprilysin | TBD | Inhibition leading to increased Aβ levels |
Comparison with Similar Compounds
Table 1: Key Structural and Bioactivity Comparisons
Key Differences and Implications
Substituent Effects on Bioactivity: The target compound’s 2-methoxyethyl carboxamide and sulfanyl linkage distinguish it from hydrazine-based derivatives (e.g., 13b in ), which rely on cyanoacetamide and diazonium coupling for antifungal activity . The sulfanyl group may enhance redox-mediated interactions with microbial targets. Compared to ’s Compound 7, which uses a bromo-nitroaniline group for antifungal potency, the target compound’s 3-methylbutyl chain could improve tissue penetration but may reduce selectivity .
Synthetic Methodology :
- The target compound’s 3-(3-methylbutyl) group suggests alkylation during synthesis, a method aligned with ’s N-substitution strategies using triethylamine and dichloromethane . This contrasts with microwave-assisted routes () that optimize reaction efficiency .
Antifungal vs. Antibacterial Focus: While the target compound’s methoxy and sulfanyl groups resemble EPI (efflux pump inhibitor) motifs in ’s quinazolines , its lack of a morpholine-propyl chain (critical for Pseudomonas aeruginosa inhibition) may limit antibacterial utility.
Preparation Methods
Synthesis of the Quinazoline Core Structure
The quinazoline nucleus serves as the foundational scaffold. A common approach involves cyclizing 2-aminobenzamide derivatives under acidic or oxidative conditions. For example, 2-aminoterephthalic acid monoester (compound 16 in ) undergoes cyclization with ammonium isothiocyanate to form the quinazoline-4(3H)-one intermediate 17 . This intermediate is critical for subsequent functionalization.
Key modifications include:
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Selective esterification : The monoester 16 is prepared by treating 2-aminoterephthalic acid with trimethylchlorosilane in methanol, ensuring regioselectivity at the 4-position .
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Thionation : Reaction with thionyl chloride converts the carboxylic acid to an acid chloride, which reacts with ammonium isothiocyanate to yield the thioxoquinazoline intermediate 17 .
Sulfanyl Group Functionalization at Position 2
The 2-thioxo group in the intermediate is replaced with the 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl} moiety via alkylation. This involves reacting the thioxoquinazoline with 2-(4-methoxyphenyl)-2-oxoethyl halide (e.g., chloride or bromide) in the presence of a base like potassium carbonate .
Mechanistic Insight : The thiolate anion attacks the electrophilic carbon of the halide, forming the desired sulfide linkage. For example, compound 8 in was synthesized by alkylating 7 with benzyl bromide, demonstrating the feasibility of this approach for introducing complex sulfanyl groups .
Carboxamide Formation at Position 7
The carboxylic acid at position 7 is converted to the N-(2-methoxyethyl)carboxamide through a two-step process:
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Ester Hydrolysis : The methyl ester of intermediate 16 is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide .
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Amide Coupling : The acid is activated with a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and reacted with 2-methoxyethylamine in dichloromethane or DMF .
Yield Enhancement : Using excess amine (2–3 equivalents) and maintaining reaction temperatures below 25°C minimizes side reactions .
Final Assembly and Purification
The fully substituted quinazoline derivative is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures . Analytical data (NMR, HPLC) confirm structural integrity, with particular attention to:
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1H NMR : Peaks corresponding to the 3-methylbutyl chain (δ 0.8–1.5 ppm), methoxy groups (δ 3.2–3.4 ppm), and aromatic protons (δ 6.8–8.1 ppm).
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13C NMR : Carbonyl signals at δ 165–175 ppm (quinazolinone C4=O, carboxamide C=O) .
Comparative Analysis of Synthetic Routes
Alternative Methodologies and Innovations
Recent advances in metal-free synthesis ( ) propose oxidative coupling of o-aminobenzylamine derivatives under green conditions (DMSO, O2 atmosphere). While this method is eco-friendly, its applicability to multi-substituted quinazolines like the target compound remains untested.
Microwave-assisted cyclization (e.g., Scheme 19 in ) could reduce reaction times for key steps, though scalability needs evaluation.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound with high purity?
The synthesis involves multi-step organic reactions, including:
- Thioether linkage formation : Reaction between a thiol-containing intermediate and a 2-(4-methoxyphenyl)-2-oxoethyl group under basic conditions (e.g., using K₂CO₃ in DMF) .
- Quinazoline core assembly : Cyclization of substituted anthranilic acid derivatives with carboxamide groups, often catalyzed by ZnCl₂ or other Lewis acids .
- Purification : Column chromatography (silica gel) or preparative HPLC to isolate intermediates and the final product . Key conditions include inert atmospheres (N₂/Ar), controlled temperatures (60–100°C), and solvent selection (e.g., dioxane for solubility) .
Q. Which analytical techniques are essential for confirming structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns .
Q. What functional groups influence the compound’s reactivity and biological activity?
- The thioether (-S-) group enhances metabolic stability but may oxidize to sulfoxides under oxidative conditions .
- The 4-methoxyphenyl moiety contributes to lipophilicity, affecting membrane permeability .
- The quinazoline-4-one core is critical for hydrogen bonding with biological targets (e.g., kinases) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Catalyst screening : Test alternatives to ZnCl₂ (e.g., Fe³⁺ or Bi(OTf)₃) to reduce side reactions .
- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener chemistry .
- Flow chemistry : Continuous flow systems to improve heat/mass transfer in exothermic steps .
Q. What strategies address contradictory bioactivity data across studies?
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Metabolite profiling : Identify active/inactive metabolites via LC-MS to explain variability .
- Structural analogs : Compare activity of derivatives to pinpoint SAR trends (e.g., methoxy vs. ethoxy substituents) .
Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?
- Prodrug design : Mask polar groups (e.g., carboxamide) with ester linkages to enhance absorption .
- CYP450 inhibition assays : Identify metabolic hotspots (e.g., thioether oxidation) and stabilize with fluorination .
- Nanoparticle encapsulation : Use liposomal carriers to prolong half-life .
Q. What computational methods predict target binding modes?
- Molecular docking : Use AutoDock Vina with kinase X-ray structures (PDB ID: 1ATP) to map interactions .
- MD simulations : Assess binding stability (100 ns trajectories) in explicit solvent .
- Free-energy calculations (MM/PBSA) : Quantify binding affinity differences between analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
